5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

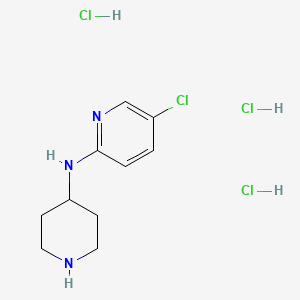

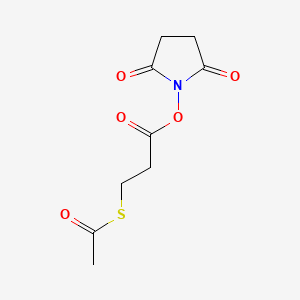

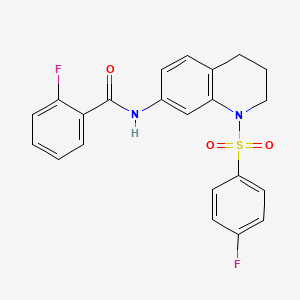

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H . This indicates that the compound has a pyridine ring and a piperidine ring, with a chlorine atom attached to the pyridine ring .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is 248.15 . The compound is a powder at room temperature . Unfortunately, the density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Chemical Properties and Reactivity

The chemical properties and reactivity of compounds related to 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride are foundational to understanding their applications in scientific research. The basicity and nucleophilicity of heterocyclic amines, such as piperidine and pyridine, play a crucial role in their reactivity. Piperidine, a cyclic secondary amine, exhibits comparable basicity to strongly basic aliphatic amines. Pyridine, on the other hand, is less basic due to the aromatic sextet of electrons, which also allows for electrophilic and nucleophilic substitutions. These properties make compounds like 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride valuable in various chemical reactions and synthesis processes (Ginsburg, 1967).

Synthetic Applications

One of the primary scientific research applications of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride and its related compounds is in the field of organic synthesis. These compounds can serve as intermediates in the synthesis of various pharmacologically active molecules. For example, they have been used in the synthesis of aza sugars, which are important in the development of glycosidase inhibitors, through double reductive amination of dicarbonyl sugars with primary amines. This method provides a direct route to important compounds like 1-deoxynojirimycin and 1-deoxymannojirimycin (Baxter & Reitz, 1994).

Medicinal Chemistry and Drug Design

Compounds containing the 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine motif are also valuable in medicinal chemistry and drug design. Their structural flexibility and the ability to engage in various non-covalent interactions make them suitable as scaffolds for developing new therapeutic agents. For instance, the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and their molecular structure investigations highlight their potential in designing drugs with specific electronic properties and molecular interactions (Shawish et al., 2021).

Photocatalytic Applications

The role of compounds related to 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride extends to photocatalytic applications as well. The photocatalytic oxidation of organic compounds containing nitrogen atoms, such as amines, has been studied for the degradation of pollutants. This research indicates the potential for using these compounds in environmental remediation through the photocatalytic degradation of organic pollutants to less harmful products (Low, McEvoy, & Matthews, 1991).

Safety and Hazards

Mechanism of Action

Target of Action

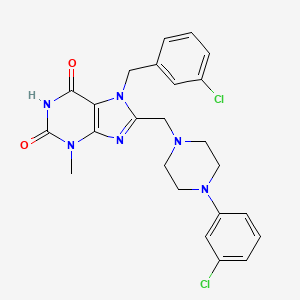

The primary targets of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride are Cyclin-Dependent Kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them promising therapeutic targets for cancer treatment .

Mode of Action

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride interacts with its targets, CDK6 and CDK9, by inhibiting their activity . This inhibition disrupts the cell cycle and transcription processes, leading to the arrest of cell proliferation and ultimately inducing cell death .

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, preventing cells from progressing from the G1 phase to the S phase. This halts DNA replication, a critical step in cell division. Additionally, the inhibition of CDK9 affects the transcription process by preventing the phosphorylation of RNA polymerase II, a key enzyme in mRNA synthesis .

Result of Action

The molecular and cellular effects of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride’s action include the disruption of cell cycle progression and transcription processes . This leads to the arrest of cell proliferation and can induce cell death, particularly in cancer cells that rely on these processes for survival and growth .

properties

IUPAC Name |

5-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILVSJMXTNCLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)

![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)